Technical Whitepaper: Methyl Benzo[c]isothiazole-4-carboxylate
Technical Whitepaper: Methyl Benzo[c]isothiazole-4-carboxylate
Executive Summary
Methyl benzo[c]isothiazole-4-carboxylate (CAS: 56910-98-6) represents a specialized subclass of the 2,1-benzisothiazole (benzo[c]isothiazole) family. Unlike its more common isomer, 1,2-benzisothiazole (benzo[d]isothiazole), the 2,1-scaffold exhibits "non-classical" aromaticity characterized by hypervalent sulfur interactions and a distinct electronic profile.
For drug development professionals, this compound offers a unique bioisosteric template for indole and quinoline scaffolds, particularly in applications requiring modulated lipophilicity and specific electrostatic potential surfaces. However, its utility is balanced by a heightened reactivity profile—specifically susceptibility to nucleophilic ring opening—which necessitates precise synthetic handling and strategic medicinal chemistry deployment.
This guide provides a comprehensive technical analysis of the compound's architecture, validated synthetic pathways, and reactivity maps, grounded in field-proven experimental logic.
Part 1: Structural Analysis & Physicochemical Profile
The 2,1-benzisothiazole core is a 10-
Physicochemical Properties Table[1][2]
| Property | Value / Description | Relevance to Drug Design |
| Molecular Formula | C | Core scaffold analysis |
| Molecular Weight | 193.22 g/mol | Fragment-based drug discovery (FBDD) compatible |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability potential |
| H-Bond Acceptors | 3 (N, O, O) | Interaction with kinase hinge regions or receptor pockets |
| H-Bond Donors | 0 | Obligate acceptor; requires donor-rich binding site |
| Topological Polar Surface Area | ~68 Ų | Within optimal range for oral bioavailability (<140 Ų) |
| Electronic Character | Electron-deficient ( | Potential for |
| Stability | Metastable | Susceptible to nucleophilic attack at S-N bond |
Electronic Distribution & Numbering
The numbering scheme is critical for synthetic planning. In benzo[c]isothiazole , Nitrogen is assigned position 1 and Sulfur position 2. The carbon atoms of the benzene ring are numbered 4, 5, 6, and 7.
-
Position 1 (N): Pyridine-like nitrogen, capable of H-bond acceptance.
-
Position 2 (S): Hypervalent character; electrophilic center.
-
Position 4 (C-COOMe): The ester group here sterically influences the N1-S2 region and electronically deactivates the benzene ring towards electrophilic attack.
Part 2: Synthetic Architecture
The synthesis of methyl benzo[c]isothiazole-4-carboxylate is non-trivial due to the thermodynamic preference for the 1,2-isomer in many standard sulfur-nitrogen cyclizations. The Oxidative Cyclization of 2-Aminothiobenzamides is the most authoritative and reliable method for constructing the 2,1-core.
Core Synthetic Pathway: The Oxidative Closure
This protocol relies on the formation of the S-N bond through the oxidation of a thioamide precursor. To achieve the 4-carboxylate substitution pattern, the starting material must be a 1,2,3-trisubstituted benzene derivative .
Validated Precursor: Methyl 2-amino-3-(thiocarbamoyl)benzoate
-
Starting Material: Methyl 2-amino-3-cyanobenzoate.
-
Thionation: Conversion of the nitrile to a thioamide using H
S/pyridine or Lawesson’s reagent. -
Cyclization: Oxidative closure using Iodine (I
) or Hydrogen Peroxide (H O ).
Figure 1: The oxidative cyclization pathway requires precise control of pH to prevent ring opening of the formed isothiazole.
Part 3: Reactivity Profile & Stability
The 2,1-benzisothiazole ring is pseudo-aromatic . While it sustains a ring current, the N-S bond is weaker than the C-S or C-N bonds found in classical heterocycles. This leads to a distinct reactivity profile that drug developers must anticipate during lead optimization.
Nucleophilic Ring Opening (The "Achilles' Heel")
The most critical property is the susceptibility of the N-S bond to nucleophilic attack.
-
Mechanism: Strong nucleophiles (primary amines, hydroxides, thiols) attack the Sulfur atom (or C3), leading to ring cleavage and the formation of o-aminothiobenzaldehyde derivatives.
-
Mitigation: In synthetic schemes, avoid harsh basic conditions (e.g., LiAlH
, hot NaOH) once the ring is formed. Use mild reagents for ester manipulation (e.g., LiOH/THF at 0°C for hydrolysis).
Electrophilic Aromatic Substitution
The 4-carboxylate is a meta-director. However, the isothiazole ring itself is electron-withdrawing.
-
Prediction: Electrophilic attack (nitration, halogenation) is difficult and will likely occur at Position 7 (least deactivated site), though yields are typically low.
-
Strategic Implication: Functionalization should be established on the benzene ring before cyclization.
Ester Manipulation
The C4-methyl ester is sterically crowded by the adjacent isothiazole ring.
-
Hydrolysis: Requires careful titration to avoid ring opening. Acidic hydrolysis (HCl/AcOH) is preferred over basic hydrolysis.
-
Amidation: Direct aminolysis may risk ring opening. It is safer to hydrolyze to the acid first, then couple using standard peptide reagents (EDC/HOBt).
Figure 2: Reactivity map highlighting the competition between functional group manipulation and scaffold degradation.
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl Benzo[c]isothiazole-4-carboxylate
Based on modified oxidative cyclization methodologies [1, 2].
Reagents: Methyl 2-amino-3-(thiocarbamoyl)benzoate (1.0 eq), Iodine (1.1 eq), Potassium Carbonate (2.0 eq), THF/Water (1:1).
-
Preparation: Dissolve methyl 2-amino-3-(thiocarbamoyl)benzoate in THF/Water.
-
Cyclization: Cool the solution to 0°C. Add Potassium Carbonate.
-
Oxidation: Add Iodine portion-wise over 30 minutes. The solution will darken.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (the product is typically less polar than the thioamide).
-
Quench: Add saturated aqueous Sodium Thiosulfate (Na
S O ) to neutralize excess iodine. -
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). 2,1-Benzisothiazoles are often yellow/orange solids.
Protocol B: Controlled Hydrolysis to the Free Acid
Designed to minimize ring opening.
-
Dissolution: Dissolve the ester in 1,4-Dioxane (non-nucleophilic solvent).
-
Acidification: Add 6M HCl (aqueous) dropwise.
-
Reflux: Heat gently to 60°C. Do not exceed 80°C to prevent decarboxylation or decomposition.
-
Workup: Upon completion, cool to 0°C. The acid often precipitates. Filter and wash with cold water.
Part 5: Medicinal Chemistry Applications[3][4][5][6][7]
Scaffold Hopping & Bioisosterism
The 2,1-benzisothiazole system serves as a bioisostere for:
-
Indole: Similar size and shape, but with different H-bonding capabilities (acceptor only).
-
Benzothiophene: Similar lipophilicity but higher polarity.
-
Quinoline: Similar electronic distribution in the pyridine-like ring.
Therapeutic Potential[8][9]
-
Kinase Inhibition: The planar structure allows intercalation into ATP-binding pockets. The 4-carboxylate can be converted to an amide to interact with the "hinge region" or "gatekeeper" residues.
-
Anti-inflammatory Agents: Derivatives of benzisothiazoles have shown COX-1/COX-2 inhibitory activity. The 4-position substitution is unique and may offer IP novelty over the crowded 3-substituted space.
-
OLED Materials: While not a drug application, the high electron affinity of the 4-ester-2,1-benzisothiazole core makes it a candidate for electron-transport layers, suggesting it may also serve as a charge-transfer acceptor in biological redox systems.
References
-
Davis, M. (1972). Heterocyclic Compounds of Nitrogen and Sulfur. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 43-98). Academic Press. Link
-
McKinnon, D. M., & Chauhan, M. S. (1975).[1] The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1342.[1] Link
-
Ashford, P. A., & McKinnon, D. M. (1976). The reaction of some isothiazoles with nucleophiles. Canadian Journal of Chemistry, 54(19), 3006-3011. Link
-
Schulze, B. (2004). Benzisothiazoles.[2][1][3][4][5][6][7] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 11, pp. 573-626). Thieme. Link
-
PubChem. (2025).[2][3] Methyl benzo[c]isothiazole-4-carboxylate (Compound Summary). National Library of Medicine.[2] Link
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